(5-Methyl-1H-pyrazol-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

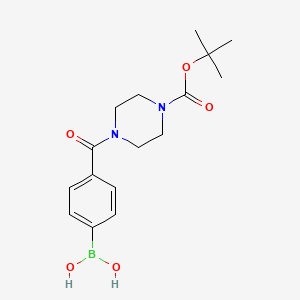

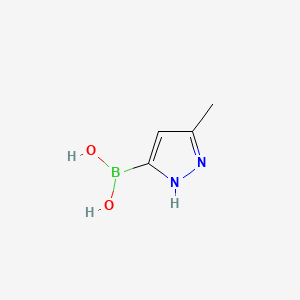

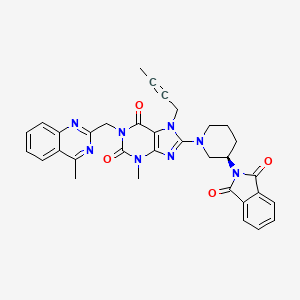

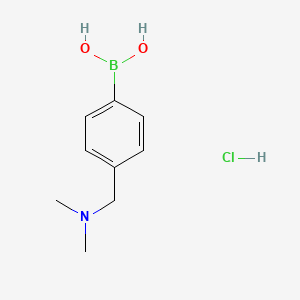

“(5-Methyl-1H-pyrazol-3-yl)boronic acid” is a chemical compound with the molecular formula C4H7BN2O2 . It is a reagent used for Suzuki-Miyaura cross-coupling reactions, transesterification reactions .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C4H7BN2O2/c1-3-2-4 (5 (8)9)7-6-3/h2,8-9H,1H3, (H,6,7) . The compound has a molecular weight of 125.92 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, boronic acids are known to be involved in various reactions such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 125.92 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications

Synthesis of Biologically Active Compounds

(5-Methyl-1H-pyrazol-3-yl)boronic acid and its derivatives are key intermediates in the synthesis of various biologically active compounds. The synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate, a derivative of 1-alkyl-pyrazole acid, exemplifies the utility of these compounds in creating molecules with potential biological activities. This particular compound was synthesized through a series of reactions starting from 1H-pyrazole, demonstrating the adaptability of pyrazole boronic acids in chemical synthesis (Zhang Yu-jua, 2013).

Antifungal and Antibacterial Activities

The synthesis and evaluation of new compounds for antimicrobial properties have also been explored using this compound derivatives. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and assessed for their antifungal activity against various phytopathogenic fungi, displaying moderate to excellent activity. This work highlights the role of pyrazole boronic acid derivatives in developing new antimicrobial agents (Shijie Du et al., 2015).

Suzuki Coupling Applications

This compound derivatives are valuable in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, utilizing the corresponding lithium hydroxy ate complex, illustrates the efficacy of these compounds in Suzuki couplings. This method offers an efficient route to synthesizing boronic acid esters, showcasing their versatility in organic chemistry and drug discovery (Peter R. Mullens, 2009).

Structural Characterization and Material Science

In addition to their biological and synthetic applications, this compound derivatives are utilized in material science and structural chemistry. The synthesis and structural characterization of silylated or germylated pyrazoleboronic acids reveal the intricate interactions and potential material applications of these compounds. This research provides insights into the diverse functionalities and structural properties of pyrazole boronic acids, further expanding their applicability beyond the realm of traditional organic synthesis (K. Durka et al., 2015).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are known to be utilized in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (5-Methyl-1H-pyrazol-3-yl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium, the metal catalyst, forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound, such as this compound, transfers its organic group to palladium .

Biochemical Pathways

It’s worth noting that the compound’s role in suzuki–miyaura cross-coupling reactions contributes to the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

The compound is very soluble, which could potentially enhance its bioavailability .

Result of Action

Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . It’s important to note that the specific effects would depend on the exact context of the compound’s use, such as the presence of other compounds and the specific conditions of the reaction or biological system.

Action Environment

The action of this compound, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .

properties

IUPAC Name |

(3-methyl-1H-pyrazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWENLWUOIPCRRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743934 |

Source

|

| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1163248-54-1 |

Source

|

| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)